(S)-(+)-rolipram

Catalog No.
S586349
CAS No.
85416-73-5
M.F
C16H21NO3
M. Wt
275.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-rolipram

CAS Number

85416-73-5

Product Name

(S)-(+)-rolipram

IUPAC Name

(4S)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

InChI

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m1/s1

InChI Key

HJORMJIFDVBMOB-GFCCVEGCSA-N

SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)NC2)OC3CCCC3

Antidepressant Activity

Research suggests that (S)-(+)-rolipram may possess antidepressant properties. Studies have shown that it can elevate levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons, and increase the activity of the serotonin system, both of which are implicated in mood regulation []. However, further clinical trials are needed to confirm its efficacy and safety for treating depression [].

Anti-inflammatory Effects

(S)-(+)-Rolipram has also been investigated for its potential anti-inflammatory properties. It has been shown to suppress the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine involved in various inflammatory diseases []. However, similar to its antidepressant potential, further research is needed to determine its effectiveness and safety for treating inflammatory conditions [].

Other Potential Applications

Due to its ability to modulate various cellular processes through cAMP signaling, (S)-(+)-rolipram has been explored for its potential applications in various other areas, including:

  • Cognitive enhancement []
  • Neurodegenerative diseases []
  • Airway smooth muscle relaxation []

(S)-(+)-rolipram is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme that plays a crucial role in the hydrolysis of cyclic adenosine monophosphate (cAMP). This compound belongs to the class of organic compounds known as phenylpyrrolidines, characterized by a benzene ring linked to a pyrrolidine ring. The chemical formula for (S)-(+)-rolipram is C₁₆H₂₁NO₃, and it has a molecular weight of approximately 275.35 g/mol. Its IUPAC name is (4S)-4-[3-(cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one, and it is recognized for its potential therapeutic applications, particularly in treating depression and cognitive impairments associated with various neurological disorders .

(S)-(+)-rolipram's primary mechanism of action involves inhibiting PDE4, leading to increased intracellular cAMP levels. cAMP acts as a second messenger in various signaling pathways within the CNS, potentially influencing mood, memory, and inflammation [, ]. However, the exact mechanism by which (S)-(+)-rolipram affects these processes remains under investigation.

The primary chemical reaction involving (S)-(+)-rolipram is its interaction with the phosphodiesterase type 4 enzyme. By inhibiting this enzyme, rolipram increases intracellular levels of cAMP, which is vital for various cellular signaling pathways. This mechanism underlies its antidepressant effects and potential benefits in cognitive enhancement .

Additionally, (S)-(+)-rolipram can be synthesized through various

(S)-(+)-rolipram exhibits significant biological activity as a PDE4 inhibitor, which has been linked to various therapeutic effects. It has demonstrated antidepressant-like properties in animal models by reversing symptoms of anhedonia and enhancing memory functions through increased cAMP levels . Furthermore, rolipram's ability to modulate neurotransmitter systems makes it a candidate for treating conditions such as asthma and inflammation due to its anti-inflammatory properties .

The synthesis of (S)-(+)-rolipram can be achieved through several methods:

  • Enantiodivergent Synthesis: This method involves resolving racemic intermediates into their enantiomers using chiral amines like (S)-(−)-phenylethylamine. The process includes the formation of diastereoisomeric amides followed by reduction and cyclization to yield both enantiomers .
  • Continuous-Flow Synthesis: A more recent approach utilizes continuous-flow systems with heterogeneous catalysts to synthesize (S)-(+)-rolipram efficiently. This method allows for multistep synthesis without isolating intermediates, enhancing productivity and reproducibility in pharmaceutical manufacturing .
  • Batch Synthesis: Traditional batch synthesis methods also remain prevalent, where starting materials undergo sequential reactions to produce the desired product through established organic synthesis techniques.

(S)-(+)-rolipram has several applications primarily in pharmacology:

  • Antidepressant: Its ability to elevate cAMP levels makes it a promising agent for treating depression.
  • Cognitive Enhancer: Studies indicate that rolipram may improve memory and cognitive functions by modulating neurotransmitter activity.
  • Anti-inflammatory Agent: Due to its effects on cAMP pathways, rolipram is being explored for potential uses in treating inflammatory conditions such as asthma.

Research has shown that (S)-(+)-rolipram interacts with various neurotransmitter systems. Its inhibition of PDE4 leads to increased cAMP levels, which enhances the effects of neurotransmitters like serotonin and norepinephrine—key players in mood regulation. Studies have also indicated that rolipram modifies excitatory amino acid neurotransmission, suggesting potential implications for conditions like schizophrenia and anxiety disorders .

(S)-(+)-rolipram shares structural similarities with several other compounds within the phenylpyrrolidine class. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
RolipramPhenylpyrrolidine structureSelective PDE4 inhibitor; antidepressant properties
PhenibutGABA derivative; contains a phenyl groupAnxiolytic effects; acts on GABA receptors
D-cycloserineCyclic structure; acts as a partial agonistUsed in cognitive enhancement; NMDA receptor modulator
AniracetamRacetam family; enhances cognitive functionModulates AMPA receptors; no direct PDE inhibition

While all these compounds exhibit neuroactive properties, (S)-(+)-rolipram's unique mechanism as a selective PDE4 inhibitor distinguishes it from others that may act on different neurotransmitter systems or receptors.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

275.15214353 g/mol

Monoisotopic Mass

275.15214353 g/mol

Heavy Atom Count

20

UNII

H6G4VMQ24K

Other CAS

85416-73-5

Wikipedia

(S)-rolipram

Dates

Modify: 2023-08-15

Explore Compound Types